

An In-depth Technical Guide on the Thermal Decomposition of Solid Disodium Peroxydicarbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium peroxydicarbonate*

Cat. No.: *B1600323*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the topic of the thermal decomposition kinetics of solid **disodium peroxydicarbonate** ($\text{Na}_2\text{C}_2\text{O}_6$). A comprehensive review of available scientific literature reveals a notable scarcity of detailed kinetic data for this specific compound. This guide summarizes the available information on the properties and stability of **disodium peroxydicarbonate**. Furthermore, it provides a detailed overview of the standard experimental methodologies, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), that are employed to determine the thermal decomposition kinetics of solids. This document is intended to serve as a foundational resource for researchers planning to investigate the thermal stability of **disodium peroxydicarbonate**, offering a methodological framework in the absence of extensive empirical data.

Introduction

Disodium peroxydicarbonate (CAS 3313-92-6), with the chemical formula $\text{Na}_2\text{C}_2\text{O}_6$, is a stable, microcrystalline powder.^{[1][2]} It is soluble in water, where it forms a solution of hydrogen peroxide and sodium carbonate.^{[1][2]} Its primary applications include use as a bleaching agent in both domestic and industrial settings, as a denture cleaner, and as a mild antiseptic.^{[1][2]} As

an oxidizing agent, it can pose a combustion risk when in close contact with certain organic substances.^{[1][2]}

A critical aspect of the handling, storage, and application of **disodium peroxydicarbonate** is its thermal stability. The decomposition of peroxides can be exothermic and may be initiated by heat, friction, or contamination, leading to the release of heat and gases. Understanding the kinetics of this decomposition is paramount for ensuring safety and optimizing its use in various formulations.

Despite a thorough review of scientific databases, there is a significant lack of published research specifically detailing the thermal decomposition kinetics of solid **disodium peroxydicarbonate**. While safety data sheets acknowledge its potential for decomposition, they often lack specific quantitative data on decomposition temperatures and kinetic parameters.^[3] Therefore, this guide will focus on the established methodologies for determining these crucial parameters.

Physicochemical Properties of Disodium Peroxydicarbonate

A summary of the known properties of **disodium peroxydicarbonate** is presented in Table 1.

Property	Value/Description
Chemical Name	Disodium peroxydicarbonate
Synonyms	Sodium peroxodicarbonate
CAS Number	3313-92-6
Molecular Formula	$C_2Na_2O_6$
Molecular Weight	~166 g/mol
Appearance	Stable, microcrystalline powder
Solubility	Soluble in water (120 g/kg at 20°C), forming H_2O_2 and Na_2CO_3

Experimental Protocols for Determining Thermal Decomposition Kinetics

The study of the thermal decomposition kinetics of a solid compound like **disodium peroxydicarbonate** typically involves the use of thermoanalytical techniques. The most common and powerful of these are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This allows for the determination of decomposition temperatures and the quantification of mass loss.

Methodology:

- **Sample Preparation:** A small, precisely weighed sample of solid **disodium peroxydicarbonate** (typically 5-10 mg) is placed into a TGA crucible (e.g., alumina, platinum).
- **Instrument Setup:** The crucible is placed in the TGA furnace. The desired atmosphere (e.g., inert nitrogen, or reactive air) is set at a constant flow rate.
- **Thermal Program:** The sample is heated according to a predefined temperature program. For kinetic studies, multiple experiments at different constant heating rates (e.g., 5, 10, 15, 20 °C/min) are typically performed.
- **Data Acquisition:** The instrument continuously records the sample's mass and temperature.
- **Data Analysis:** The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help distinguish overlapping decomposition steps. Kinetic parameters, such as activation energy (E_a) and the pre-exponential factor (A), can be calculated using various isoconversional methods (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose).

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. This provides information on the enthalpy of decomposition

(exothermic or endothermic) and can also be used to determine kinetic parameters.

Methodology:

- Sample Preparation: A small, precisely weighed sample of solid **disodium peroxydicarbonate** (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum, copper). An empty, sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell.
- Thermal Program: Similar to TGA, the sample is subjected to a controlled temperature program, often with varying heating rates for kinetic analysis.
- Data Acquisition: The DSC instrument records the differential heat flow between the sample and the reference.
- Data Analysis: The resulting DSC curve shows exothermic or endothermic peaks corresponding to thermal events. The area under a peak is proportional to the enthalpy change of the reaction. The peak temperature and shape can be used to determine kinetic parameters, often in conjunction with TGA data.

Data Presentation

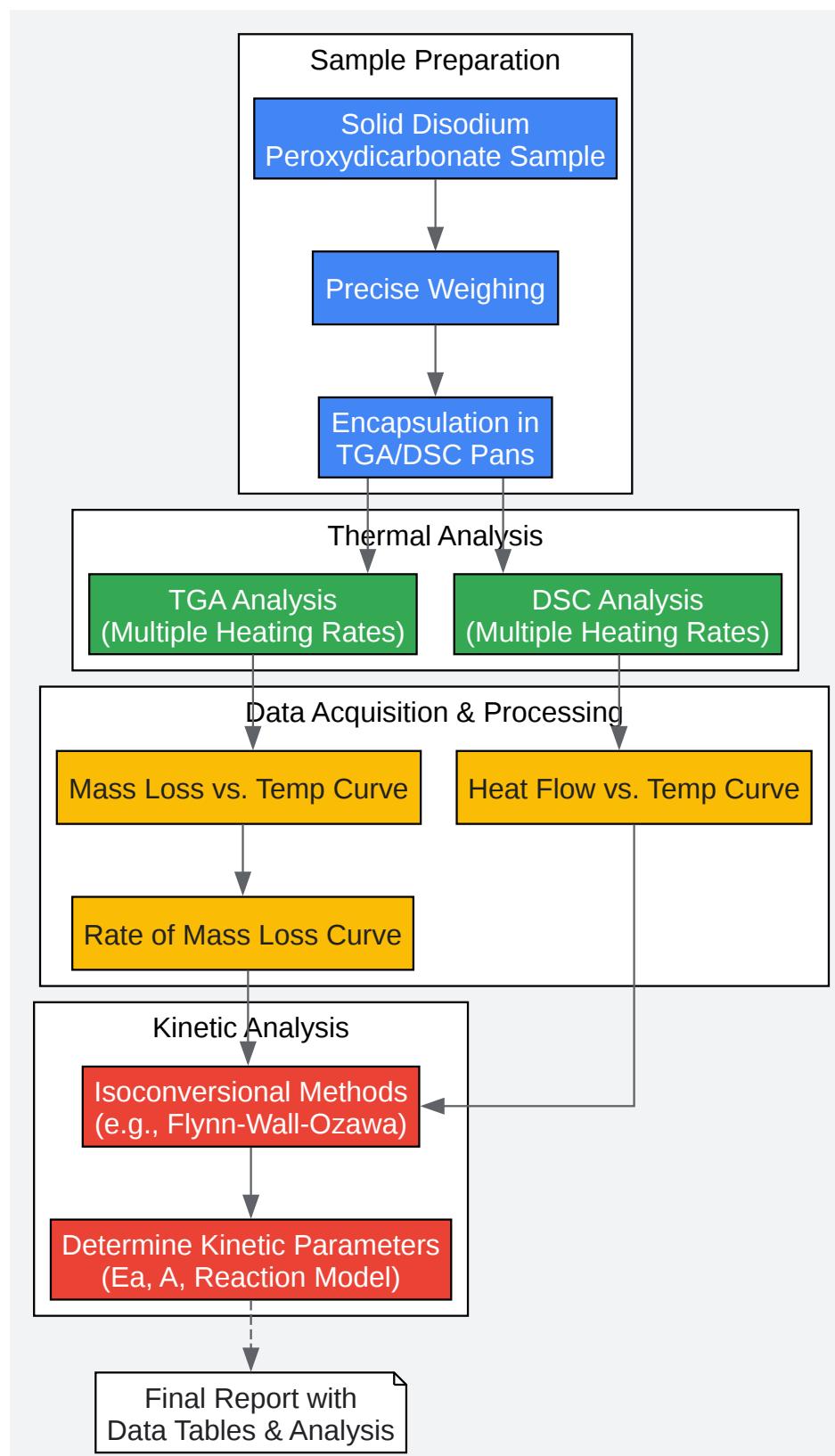

Due to the lack of specific experimental data for the thermal decomposition of solid **disodium peroxydicarbonate** in the reviewed literature, a quantitative data table cannot be provided at this time. Should experimental work be undertaken, the following table structure is recommended for presenting the kinetic parameters.

Table 2: Hypothetical Table for Thermal Decomposition Kinetic Parameters of **Disodium Peroxydicarbonate**

Method	Heating Rate (°C/min)	Onset T (°C)	Peak T (°C)	Mass Loss (%)	Activation Energy (Ea) (kJ/mol)	Pre-exponential Factor (A) (s ⁻¹)
TGA	5					
TGA	10					
TGA	15					
DSC	5	N/A				
DSC	10	N/A				
DSC	15	N/A				

Mandatory Visualization

The following diagrams illustrate the general workflow for the investigation of the thermal decomposition kinetics of a solid such as **disodium peroxydicarbonate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for kinetic analysis.

Conclusion

While **disodium peroxydicarbonate** is a commercially important compound with known oxidizing properties, a detailed public record of its solid-state thermal decomposition kinetics is currently unavailable. This guide serves to bridge this gap by providing a comprehensive methodological framework for researchers. By employing standard thermoanalytical techniques such as TGA and DSC, and applying established kinetic analysis methods, the thermal stability and decomposition kinetics of **disodium peroxydicarbonate** can be thoroughly characterized. Such studies are essential for ensuring the safe handling and storage of this material and for optimizing its performance in various applications. It is recommended that future research efforts be directed towards performing these experimental investigations to generate the much-needed quantitative data for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. disodium peroxydicarbonate | 3313-92-6 [chemicalbook.com]
- 2. disodium peroxydicarbonate CAS#: 3313-92-6 [m.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermal Decomposition of Solid Disodium Peroxydicarbonate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1600323#thermal-decomposition-kinetics-of-solid-disodium-peroxydicarbonate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com